Cas no 2097913-51-2 (1-(4-cyclopropylidenepiperidin-1-yl)-3-4-(trifluoromethyl)phenylpropan-1-one)

1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a specialized organic compound featuring a cyclopropylidenepiperidine core linked to a trifluoromethylphenyl propanone moiety. Its unique structure combines a rigid cyclopropylidene group with a flexible piperidine ring, enhancing conformational stability while maintaining reactivity. The trifluoromethylphenyl group contributes to increased lipophilicity and potential bioactivity, making it valuable in medicinal chemistry and pharmaceutical research. This compound is particularly useful as an intermediate in the synthesis of biologically active molecules, where its trifluoromethyl group can improve metabolic stability and binding affinity. Its well-defined chemical properties facilitate precise modifications for targeted applications in drug discovery and development.
1-(4-cyclopropylidenepiperidin-1-yl)-3-4-(trifluoromethyl)phenylpropan-1-one structure
2097913-51-2 structure
Product name:1-(4-cyclopropylidenepiperidin-1-yl)-3-4-(trifluoromethyl)phenylpropan-1-one
CAS No:2097913-51-2
MF:C18H20F3NO
MW:323.352715492249
CID:6226210
PubChem ID:121186939

1-(4-cyclopropylidenepiperidin-1-yl)-3-4-(trifluoromethyl)phenylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-cyclopropylidenepiperidin-1-yl)-3-4-(trifluoromethyl)phenylpropan-1-one
    • 1-(4-cyclopropylidenepiperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
    • 1-(4-cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
    • AKOS032461531
    • F6550-3020
    • 2097913-51-2
    • Inchi: 1S/C18H20F3NO/c19-18(20,21)16-6-1-13(2-7-16)3-8-17(23)22-11-9-15(10-12-22)14-4-5-14/h1-2,6-7H,3-5,8-12H2
    • InChI Key: ZPVFNNJYJXBLNH-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)CCC(N1CC/C(/CC1)=C1/CC/1)=O)(F)F

Computed Properties

  • Exact Mass: 323.14969875g/mol
  • Monoisotopic Mass: 323.14969875g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3Ų
  • XLogP3: 3

1-(4-cyclopropylidenepiperidin-1-yl)-3-4-(trifluoromethyl)phenylpropan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6550-3020-1mg
1-(4-cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
2097913-51-2
1mg
$81.0 2023-09-08
Life Chemicals
F6550-3020-3mg
1-(4-cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
2097913-51-2
3mg
$94.5 2023-09-08
Life Chemicals
F6550-3020-15mg
1-(4-cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
2097913-51-2
15mg
$133.5 2023-09-08
Life Chemicals
F6550-3020-20mg
1-(4-cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
2097913-51-2
20mg
$148.5 2023-09-08
Life Chemicals
F6550-3020-2μmol
1-(4-cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
2097913-51-2
2μmol
$85.5 2023-09-08
Life Chemicals
F6550-3020-5mg
1-(4-cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
2097913-51-2
5mg
$103.5 2023-09-08
Life Chemicals
F6550-3020-5μmol
1-(4-cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
2097913-51-2
5μmol
$94.5 2023-09-08
Life Chemicals
F6550-3020-10mg
1-(4-cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
2097913-51-2
10mg
$118.5 2023-09-08
Life Chemicals
F6550-3020-25mg
1-(4-cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
2097913-51-2
25mg
$163.5 2023-09-08
Life Chemicals
F6550-3020-20μmol
1-(4-cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
2097913-51-2
20μmol
$118.5 2023-09-08

Additional information on 1-(4-cyclopropylidenepiperidin-1-yl)-3-4-(trifluoromethyl)phenylpropan-1-one

Professional Introduction to Compound with CAS No. 2097913-51-2 and Product Name: 1-(4-cyclopropylidenepiperidin-1-yl)-3-4-(trifluoromethyl)phenylpropan-1-one

The compound in question, identified by the CAS number 2097913-51-2, is a highly specialized molecule with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry. The product name, 1-(4-cyclopropylidenepiperidin-1-yl)-3-4-(trifluoromethyl)phenylpropan-1-one, provides a detailed insight into its chemical composition, highlighting key functional groups and substituents that contribute to its distinct properties and potential applications.

At the core of this compound's structure is a piperidine ring, a six-membered heterocyclic amine that is widely recognized for its presence in numerous bioactive molecules. Piperidine derivatives are particularly interesting due to their ability to interact with biological targets in complex ways, often exhibiting favorable pharmacokinetic profiles. The presence of a 4-cyclopropylidenepiperidin-1-yl moiety in this compound suggests a potential for enhanced binding affinity and selectivity, which are critical factors in drug design.

The second major component of the molecule is the 4-(trifluoromethyl)phenyl group. This aromatic ring substituent is renowned for its ability to modulate metabolic stability and lipophilicity, making it a common feature in many modern pharmaceuticals. The trifluoromethyl group, in particular, introduces electron-withdrawing effects that can significantly influence the compound's electronic properties and interactions with biological receptors. Such modifications are often employed to improve drug efficacy and reduce off-target effects.

The final key structural element is the propan-1-one backbone, which serves as a linker connecting the piperidine and phenyl groups. This aliphatic ketone moiety can contribute to the compound's overall solubility and bioavailability, factors that are essential for successful drug development. The combination of these structural features results in a molecule with a rich chemical space for further exploration.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with increasing accuracy. Molecular docking studies have been particularly useful in understanding how this molecule might interact with target proteins. For instance, simulations suggest that the 4-cyclopropylidenepiperidin-1-yl group could potentially bind to specific pockets on enzymes or receptors, while the trifluoromethylphenyl moiety might engage in hydrophobic interactions.

In vitro studies have begun to uncover promising preliminary data regarding the pharmacological potential of this compound. Initial experiments indicate that it may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. The unique combination of substituents could lead to novel mechanisms of action, potentially offering advantages over existing therapies. These findings align with broader trends in drug discovery, where targeting inflammation through precise molecular interactions is a major focus.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful manipulation of reactive intermediates and requires precise control over reaction conditions. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. Such methodologies are essential for producing high-purity compounds suitable for further biological evaluation.

As research progresses, the potential applications of this molecule are likely to expand. Beyond its initial focus on inflammatory pathways, it may show promise in other therapeutic areas, such as neurodegenerative diseases or cancer treatment. The versatility of its structural components allows for easy derivatization, enabling chemists to fine-tune its properties for specific biological targets.

The role of computational tools in guiding experimental design cannot be overstated. By integrating data from virtual screening with lab-based validation, researchers can accelerate the discovery process significantly. This compound serves as an excellent example of how computational predictions can inform synthetic strategies and experimental hypotheses.

Future directions for this research may include exploring analogues derived from slight modifications of the core structure. By varying substituents or altering connectivity, scientists can generate libraries of compounds for high-throughput screening. Such approaches are increasingly common in modern drug discovery pipelines and can rapidly identify lead candidates with enhanced potency and selectivity.

In conclusion, the compound identified by CAS number 2097913-51-2 and named 1-(4-cyclopropylidenepiperidin-1-yl)-3-4-(trifluoromethyl)phenylpropan-1-one represents a promising entry into the realm of bioactive molecules. Its unique structural features offer potential advantages in drug design, particularly through interactions with biological targets involved in inflammation and other diseases. With ongoing research and advancements in synthetic and computational chemistry, this compound holds significant promise for future therapeutic applications.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited